molecular formula C63H101N2+ B1262616 2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium

2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium

Cat. No. B1262616
M. Wt: 886.5 g/mol
InChI Key: SZNXJAAOEKPPMN-UHFFFAOYSA-N
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Description

DiIC18(7)(1+) is the cationic form of a C7 cyanine dye having 3,3-dimethyl-1-octadecylindoleinine units at each end. It has a role as a fluorochrome. It is a cyanine dye and an indolium ion.

Scientific Research Applications

Photoelectric Conversion in Solar Cells

A significant application of similar compounds is found in the field of dye-sensitized solar cells. Research conducted by Wu et al. (2009) investigated carboxylated cyanine dyes, closely related in structure, for their photophysical and electrochemical properties. These dyes were used as sensitizers in nanocrystalline TiO2 solar cells, demonstrating an improvement in photoelectric conversion efficiency. This suggests that compounds like 2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium can play a crucial role in enhancing the efficiency of solar cells (Wu et al., 2009).

Organic-Inorganic Hybrid Films

The compound's applications extend to organic-inorganic hybrid films, as evidenced by Ishihara (2017). Their research utilized near-field and far-field fluorescence spectroscopy to study the aggregation states of similar cyanine dyes in these films. The findings provide insights into the microenvironmental changes and the interaction of organic dye molecules in hybrid systems, indicating potential applications in advanced material science and nanotechnology (Ishihara, 2017).

NIR Electrochemical Fluorescence Switching

Another intriguing application area is NIR electrochemical fluorescence switching. Seo et al. (2014) explored a polymethine dye similar in structure for its reversible electrochemical fluorescence switching in the NIR region. This research highlights the potential of using such compounds in advanced optical and electronic applications, including sensors and optical data storage (Seo et al., 2014).

Resonance Raman and Infrared Studies

The compound's characteristics have also been studied through resonance Raman and infrared spectroscopy. Fujimoto et al. (1992) conducted studies on similar Langmuir-Blodgett films, providing insights into the molecular orientation and structural properties of these compounds, which is valuable for applications in molecular electronics and photonics (Fujimoto et al., 1992).

Photoinduced Spectral Change

Ishihara et al. (2014) also demonstrated the photoinduced spectral change for hybrid films using a similar cyanine dye. This work provides a basis for developing optically controlled functions in photoresponsive systems, which can be applied in various optical devices (Ishihara et al., 2014).

properties

Product Name

2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium

Molecular Formula

C63H101N2+

Molecular Weight

886.5 g/mol

IUPAC Name

(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole

InChI

InChI=1S/C63H101N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3/q+1

InChI Key

SZNXJAAOEKPPMN-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium
Reactant of Route 2
2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium
Reactant of Route 3
2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium
Reactant of Route 4
2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium
Reactant of Route 5
2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium
Reactant of Route 6
2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium

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